molecular formula C50H62N4O13 B14011038 Rifalogue

Rifalogue

Cat. No.: B14011038
M. Wt: 927.0 g/mol
InChI Key: GBSDCXVMKJSZDN-FNRWMTRLSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Rifalogue is synthesized through a series of chemical reactions that modify the structure of rifamycinOne common method involves the conjugation of this compound to an antibody using a thiol-maleimide linker, which ensures site-specific attachment . The reaction conditions typically include a controlled pH environment and the presence of reducing agents to facilitate the conjugation process .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using bioreactors. The process is optimized to ensure high yield and purity of the final product. Key steps include the fermentation of the rifamycin-producing bacteria, followed by extraction and purification of the rifamycin. Subsequent chemical modifications are carried out in a controlled environment to produce this compound .

Chemical Reactions Analysis

Types of Reactions

Rifalogue undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

Major Products Formed

These derivatives can be further tested for their efficacy against different bacterial strains .

Scientific Research Applications

Rifalogue has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the effects of chemical modifications on antibiotic activity.

    Biology: Employed in research on bacterial infections, particularly those caused by antibiotic-resistant strains.

    Medicine: Investigated for its potential use in treating infections that are difficult to manage with conventional antibiotics.

    Industry: Utilized in the development of new antibiotic formulations and drug delivery systems.

Mechanism of Action

Rifalogue exerts its effects by targeting bacterial RNA polymerase, an enzyme essential for bacterial transcription. The compound binds to the enzyme, inhibiting its activity and preventing the bacteria from synthesizing RNA. This leads to the death of the bacterial cell. The incorporation of a protease-cleavable linker ensures that this compound is released only within the lysosome, where it can effectively kill intracellular bacteria .

Comparison with Similar Compounds

Rifalogue is unique in its ability to retain high efficacy in acidic environments and to target intracellular bacteria. Similar compounds include:

This compound stands out due to its enhanced stability and targeted delivery, making it a promising candidate for treating challenging bacterial infections .

Properties

Molecular Formula

C50H62N4O13

Molecular Weight

927.0 g/mol

IUPAC Name

[(7S,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-30-[4-(dimethylamino)piperidin-1-yl]-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate

InChI

InChI=1S/C50H62N4O13/c1-23-13-12-14-24(2)49(62)52-40-44(60)36-35(39-47(40)66-34-22-31(21-32(56)38(34)51-39)54-18-15-30(16-19-54)53(9)10)37-46(28(6)43(36)59)67-50(8,48(37)61)64-20-17-33(63-11)25(3)45(65-29(7)55)27(5)42(58)26(4)41(23)57/h12-14,17,20-23,25-27,30,33,41-42,45,57-59,61H,15-16,18-19H2,1-11H3,(H,52,62)/b13-12-,20-17?,24-14-/t23-,25+,26+,27+,33-,41-,42+,45+,50-/m0/s1

InChI Key

GBSDCXVMKJSZDN-FNRWMTRLSA-N

Isomeric SMILES

C[C@H]1/C=C\C=C(/C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C([C@](O5)(OC=C[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCC(CC7)N(C)C)O3)\C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C(C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCC(CC7)N(C)C)O3)C

Origin of Product

United States

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